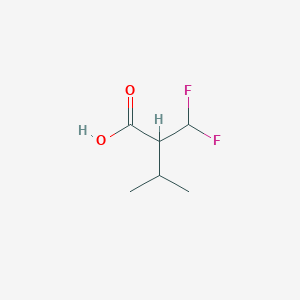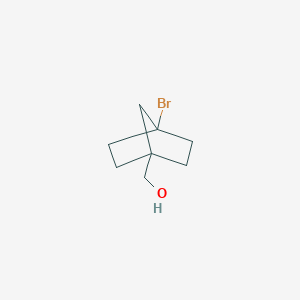
(4-Bromonorbornan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromonorbornan-1-yl)methanol is an organic compound characterized by a bromine atom attached to a norbornane ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonorbornan-1-yl)methanol typically involves the bromination of norbornene followed by a hydroxymethylation reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The hydroxymethylation is then carried out using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-Bromonorbornan-1-yl)methanal or further to (4-Bromonorbornan-1-yl)methanoic acid.
Reduction: The compound can be reduced to (4-Bromonorbornan-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products:
Oxidation: (4-Bromonorbornan-1-yl)methanal, (4-Bromonorbornan-1-yl)methanoic acid.
Reduction: (4-Bromonorbornan-1-yl)methane.
Substitution: Various substituted norbornane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromonorbornan-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromonorbornan-1-yl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydroxymethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
(4-Chloronorbornan-1-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Fluoronorbornan-1-yl)methanol: Contains a fluorine atom instead of bromine.
(4-Iodonorbornan-1-yl)methanol: Features an iodine atom in place of bromine.
Uniqueness: (4-Bromonorbornan-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
(4-bromo-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C8H13BrO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 |
Clé InChI |
XAMPMGGDNJUILO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


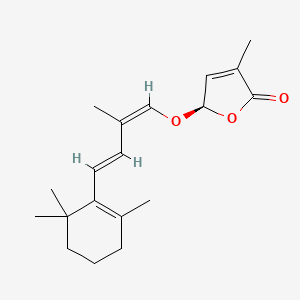

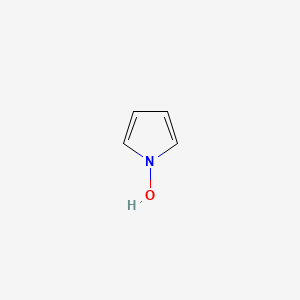

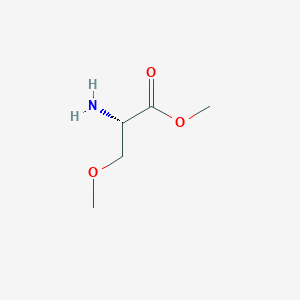
![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
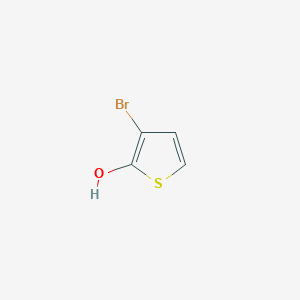
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
![tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B12825950.png)
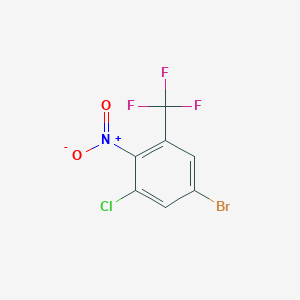
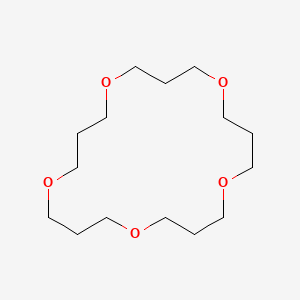
![N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B12825972.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
